molecular formula C9H9NO4 B2368814 3-[(Methoxycarbonyl)amino]benzoic acid CAS No. 209551-66-6

3-[(Methoxycarbonyl)amino]benzoic acid

Cat. No. B2368814
M. Wt: 195.174
InChI Key: RSYCKKXDNGADCU-UHFFFAOYSA-N
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Description

3-[(Methoxycarbonyl)amino]benzoic acid is a chemical compound with the CAS Number: 209551-66-6 . It has a molecular weight of 195.17 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 3-[(Methoxycarbonyl)amino]benzoic acid . The InChI code is 1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12) .


Physical And Chemical Properties Analysis

The compound has a melting point of 220-221°C . It is stored at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

Biotechnological Applications

In biotechnology, 3-[(Methoxycarbonyl)amino]benzoic acid derivatives are utilized in microbial biosynthesis. Zhang and Stephanopoulos (2016) demonstrated the use of Escherichia coli for the de novo production of 3-amino-benzoic acid from glucose, showcasing the potential of 3-[(Methoxycarbonyl)amino]benzoic acid in biotechnological applications (Zhang & Stephanopoulos, 2016).

Environmental and Material Science

3-[(Methoxycarbonyl)amino]benzoic acid has applications in environmental science and materials engineering. Gunjate et al. (2020) explored its role in adsorption-based recovery of cobalt, utilizing chemically modified activated carbon. This research highlights its potential in environmental remediation and recycling processes (Gunjate, Meshram, Khope, & Awachat, 2020).

Luminescent Properties and Crystallography

Research by Sivakumar et al. (2010) on lanthanide 4-benzyloxy benzoates, including derivatives of 3-[(Methoxycarbonyl)amino]benzoic acid, revealed the influence of electron-withdrawing and donating groups on luminescent properties. This finding is crucial for developing materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

3-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYCKKXDNGADCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methoxycarbonyl)amino]benzoic acid

CAS RN

209551-66-6
Record name 3-[(methoxycarbonyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
VW Mak, AM Patel, R Yen, J Hanisak… - Journal of Medicinal …, 2022 - ACS Publications
Activation of PKG1α is a compelling strategy for the treatment of cardiovascular diseases. As the main effector of cyclic guanosine monophosphate (cGMP), activation of PKG1α induces …
Number of citations: 2 pubs.acs.org

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